![molecular formula C11H18N6 B11240999 3-ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11240999.png)

3-ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

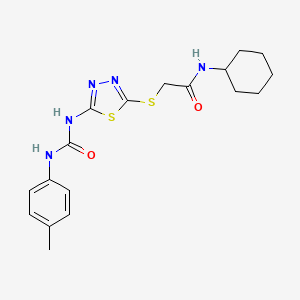

3-Ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 3-Ethyl-4-amino-1,2,3-triazol mit Isopentylisocyanat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren kann die Effizienz und Ausbeute der Reaktion verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Triazolring auftreten, wobei Nucleophile Wasserstoffatome ersetzen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure bei Raumtemperatur.

Reduktion: Natriumborhydrid in Methanol bei 0°C.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Oxide.

Reduktion: Bildung reduzierter Triazolopyrimidinderivate.

Substitution: Bildung substituierter Triazolopyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Industrie: Verwendet bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch die Hemmung von CDK2. Sie bindet an das aktive Zentrum des Enzyms und verhindert die Phosphorylierung von Zielproteinen, die für den Zellzyklusfortschritt notwendig sind. Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose in Krebszellen . Molekuläre Docking-Studien haben gezeigt, dass die Verbindung Wasserstoffbrückenbindungen mit wichtigen Aminosäuren im aktiven Zentrum von CDK2 bildet, was ihre inhibitorische Aktivität verstärkt .

Wissenschaftliche Forschungsanwendungen

3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-ethyl-N-(3-methylbutyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere Klasse von CDK2-Inhibitoren mit einem ähnlichen Triazolopyrimidingerüst.

Thiazolo[4,5-d]pyrimidin: Bekannt für seine Topoisomerase-I-inhibitorische Aktivität.

Einzigartigkeit

3-Ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Bindungsaffinität und Selektivität gegenüber CDK2 erhöht. Dies macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel .

Eigenschaften

Molekularformel |

C11H18N6 |

|---|---|

Molekulargewicht |

234.30 g/mol |

IUPAC-Name |

3-ethyl-N-(3-methylbutyl)triazolo[4,5-d]pyrimidin-7-amine |

InChI |

InChI=1S/C11H18N6/c1-4-17-11-9(15-16-17)10(13-7-14-11)12-6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13,14) |

InChI-Schlüssel |

FENQHQDTGNHDCN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=NC=NC(=C2N=N1)NCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoate](/img/structure/B11240917.png)

![2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11240931.png)

![1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240946.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11240960.png)

![N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide](/img/structure/B11240975.png)

![1,1'-[6-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240977.png)

![1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11240981.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11240992.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B11241009.png)